Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-
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Overview
Description
N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a compound belonging to the class of organic compounds known as imidazopyrazines. These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring.
Preparation Methods
The synthesis of N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by Cs₂CO₃/DMSO . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production.
Chemical Reactions Analysis
N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant tuberculosis strains . In material science, its unique luminescent properties make it useful in the development of optoelectronic devices and sensors . Additionally, it has applications in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to CDK2, the compound can inhibit its activity, which is crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be compared with other imidazopyrazine derivatives, such as 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine . While both compounds share a similar core structure, the presence of different substituents can significantly alter their chemical properties and biological activities. For instance, the naphthalen-2-yl group in N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE may enhance its binding affinity to certain molecular targets compared to other derivatives .
Properties
CAS No. |
787591-31-5 |
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Molecular Formula |
C17H14N4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-methyl-3-naphthalen-2-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C17H14N4/c1-18-16-17-20-11-15(21(17)9-8-19-16)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,18,19) |
InChI Key |
PNSXKYAMPZOXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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